
GLP-26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GLP-26 es un compuesto químico conocido por su función como modulador de la ensambladura de la cápside del virus de la hepatitis B. Ha demostrado un potencial significativo en la inhibición de la replicación del ADN del virus de la hepatitis B y la reducción de los niveles de ADN circular cerrado covalentemente. Este compuesto interrumpe la encapsidación del ARN pregenómico, lo que lleva al desensamblaje de la nucleocápside y a una reducción en los depósitos de ADN circular cerrado covalentemente .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de GLP-26 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes. La ruta sintética detallada y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente. Se sabe que el compuesto contiene un grupo alquino, que puede sufrir reacciones de cicloadición azida-alquino catalizadas por cobre .
Métodos de producción industrial
Los métodos de producción industrial para this compound no están ampliamente documentados. Por lo general, estos compuestos se sintetizan en laboratorios especializados bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso de producción implica estrictas medidas de control de calidad para mantener la eficacia y la seguridad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
GLP-26 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de this compound, alterando sus propiedades químicas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.
Sustitución: Los catalizadores de cobre se utilizan en reacciones de cicloadición azida-alquino.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound. Estos derivados pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
Antiviral Efficacy
Mechanism of Action:
GLP-26 acts by modulating the assembly of HBV capsids, which is crucial for viral replication. It has demonstrated significant antiviral activity with an effective concentration (EC50) in the low nanomolar range, specifically 0.003 μM in HepAD38 cells and 0.04 μM in primary human hepatocytes .
In Vitro Studies:
In vitro studies have shown that this compound effectively reduces levels of covalently closed circular DNA (cccDNA) and HBV antigens, including HBeAg and HBsAg. The compound was observed to decrease cccDNA amplification by more than one log reduction, indicating its potential to disrupt HBV replication cycles .
In Vivo Studies:
In animal models, particularly humanized mice infected with HBV, this compound exhibited a remarkable ability to reduce viral loads significantly. For instance, combination therapy with entecavir resulted in a decrease of HBV log10 titers by 4.6-fold compared to placebo treatments . Sustained virologic responses were noted even 12 weeks post-treatment cessation, showcasing the long-lasting effects of this compound .
Pharmacokinetics
Bioavailability and Stability:
this compound has shown favorable pharmacokinetic properties. In cynomolgus monkeys, oral administration resulted in 34% bioavailability with a mean terminal elimination half-life of 2.4 hours . In humanized mouse models, this compound displayed an area under the concentration-time curve (AUC) that supports its potential for effective dosing regimens.
Toxicity Profile:
Toxicological assessments have indicated that this compound is well-tolerated in both primary human cardiomyocytes and non-human primate studies. It did not exhibit significant toxicity even at higher concentrations, suggesting a wide therapeutic window .
Comparative Data
The following table summarizes key findings related to this compound's antiviral efficacy, pharmacokinetics, and toxicity across different studies:
Case Studies
-
Combination Therapy with Entecavir:
In a study involving HBV-infected humanized mice, the combination of this compound and entecavir resulted in significant decreases in both HBV DNA and antigen levels over a treatment period of 10 weeks. The treatment led to undetectable viremia in half of the mice by the end of the study . -
Long-Term Efficacy:
Another study highlighted that treatment with this compound alone resulted in sustained decreases in viral loads and antigens for up to three months after treatment discontinuation, reinforcing its potential as a long-term therapeutic option for chronic HBV infection .
Mecanismo De Acción
GLP-26 ejerce sus efectos al interrumpir la encapsidación del ARN pregenómico, lo que lleva al desensamblaje de la nucleocápside. Este proceso reduce los niveles de ADN circular cerrado covalentemente, que es esencial para la replicación del virus de la hepatitis B. El compuesto se dirige a la ensambladura de la cápside del virus de la hepatitis B, evitando la formación de partículas virales funcionales .
Comparación Con Compuestos Similares
Compuestos similares
Semaglutida: Un agonista del receptor del péptido similar al glucagón 1 utilizado para tratar la diabetes tipo 2.
Liraglutida: Otro agonista del receptor del péptido similar al glucagón 1 con aplicaciones similares.
Dulaglutida: Un agonista del receptor del péptido similar al glucagón 1 utilizado para el control glucémico en la diabetes
Unicidad de GLP-26
This compound es único en su acción específica como modulador de la ensambladura de la cápside del virus de la hepatitis B. A diferencia de los agonistas del receptor del péptido similar al glucagón 1, que se utilizan principalmente para el manejo de la diabetes, this compound se dirige a los mecanismos de replicación viral, lo que lo convierte en un candidato prometedor para la terapia antiviral .
Actividad Biológica
GLP-26 is a novel glyoxamide derivative recognized for its significant biological activity as a capsid assembly modulator (CAM) against Hepatitis B Virus (HBV). This article provides a comprehensive overview of this compound's mechanism of action, pharmacokinetics, efficacy in preclinical models, and safety profile, supported by relevant data tables and case studies.
This compound functions primarily by modulating the assembly of HBV capsids. It binds to the core protein of HBV, resulting in the formation of fewer but more stable capsid particles. This alteration in capsid morphology disrupts the virus's lifecycle, particularly affecting the replication and maintenance of covalently closed circular DNA (cccDNA), a critical component in HBV persistence.
Efficacy Studies
In Vitro Studies:
this compound has demonstrated potent antiviral activity with an effective concentration (EC50) in the single-digit nanomolar range. Specifically, it exhibited:
- EC50 Values:
- HepAD38 Cells: 0.003 μM
- Primary Human Hepatocytes (PHH): 0.04 μM
These values indicate that this compound is significantly more potent than other CAMs currently in clinical trials, such as GLS4, which shows its potential as a leading candidate for HBV therapy .
In Vivo Studies:
In preclinical studies using humanized mouse models, this compound was administered in combination with entecavir (ETV), resulting in notable reductions in viral loads:
- Log Reduction in HBV DNA:
- Combination therapy reduced HBV log10 titers by approximately 4.6-fold compared to placebo.
The combination therapy not only reduced viral DNA levels during treatment but also maintained low levels for up to 12 weeks post-treatment cessation, indicating a sustained virological response (SVR) .
Pharmacokinetics
Pharmacokinetic studies conducted in cynomolgus monkeys revealed crucial insights into this compound's bioavailability and distribution:
Parameter | Value |
---|---|
Oral Bioavailability | 34% |
Mean Peak Plasma Concentration | 380.7 ng/mL |
Mean Terminal Elimination Half-life | 2.4 hours |
Mean Area Under Curve | 1660 ng·hr/mL |
Plasma Protein Binding | 86.7% |
These results suggest that this compound has favorable pharmacokinetic properties that support its potential use as an oral therapeutic agent against HBV .
Safety Profile
Safety assessments conducted on primary human cardiomyocytes and humanized mice indicated that this compound has a favorable toxicity profile. No significant cardiotoxicity was observed at therapeutic doses, which is critical for developing long-term antiviral therapies .
Comparative Efficacy with Other Agents
The following table summarizes the comparative efficacy of this compound with other known antiviral agents:
Agent | EC50 (μM) | Viral Load Reduction (Log10) | Toxicity Profile |
---|---|---|---|
This compound | 0.003 | 4.6 | Low |
GLS4 | Higher | Moderate | Moderate |
Entecavir | Low | Significant | Low |
This comparison underscores this compound's superior potency and lower toxicity profile relative to existing treatments .
Case Studies
-
Combination Therapy Study :
- In a study involving HBV-infected mice treated with both this compound and ETV, all subjects exhibited significantly reduced viral antigen levels:
- Mean Reduction in HBsAg: −1 log10
- Mean Reduction in HBeAg: −1.8 log10
- Notably, half of the treated mice achieved undetectable viremia by the end of the treatment period .
- In a study involving HBV-infected mice treated with both this compound and ETV, all subjects exhibited significantly reduced viral antigen levels:
- Long-term Efficacy :
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFSIXYJGPNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.